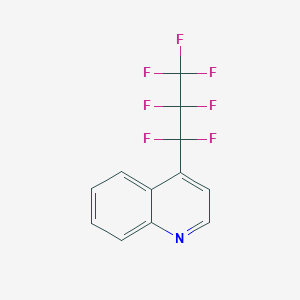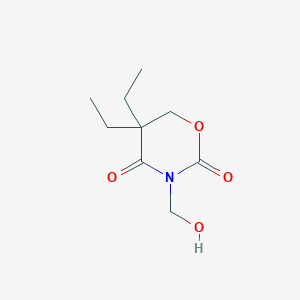
5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione is an organic compound with a unique structure that includes an oxazinane ring
Vorbereitungsmethoden
The synthesis of 5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with formaldehyde and an amine under controlled conditions to form the oxazinane ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione can be compared with other oxazinane derivatives, such as:
5,5-Dimethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione: Similar structure but with different substituents, leading to variations in reactivity and applications.
5,5-Diethyl-3,4-bis(hydroxymethyl)-1,3-oxazinane-2,4-dione:
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
143131-28-6 |
|---|---|
Molekularformel |
C9H15NO4 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
5,5-diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C9H15NO4/c1-3-9(4-2)5-14-8(13)10(6-11)7(9)12/h11H,3-6H2,1-2H3 |
InChI-Schlüssel |
RPWYKAINEFCTNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC(=O)N(C1=O)CO)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


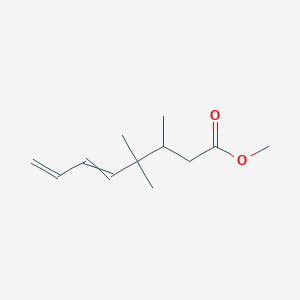
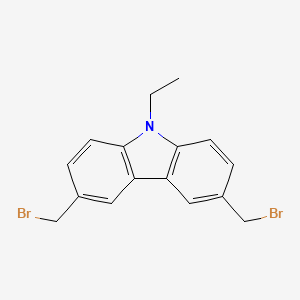
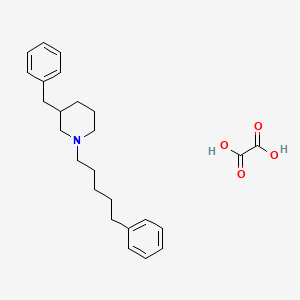
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)

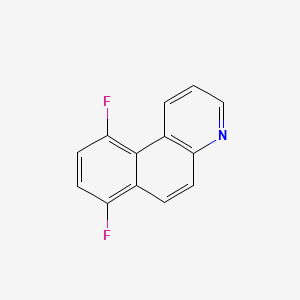

![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
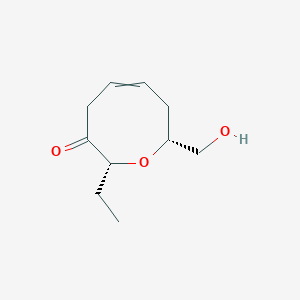
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)
